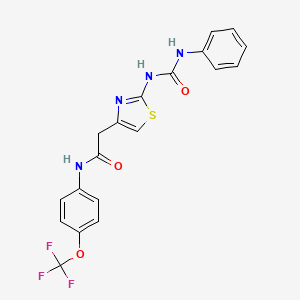
2-(2-(3-phenylureido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
Übersicht
Beschreibung
CU239 is a selective non-retinoid inhibitor of RPE65 which suppresses visual cycle and prevents retinal degeneration.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Techniques : Various synthesis methods have been explored to create novel thiazole derivatives, including the target compound. For instance, new thiazoles were synthesized by incorporating pyrazole moiety at the 2nd position of 2-hydrazinyl-N-(4-phenylthiazol-2-yl) acetamide by treating with chalcones. This method was confirmed using IR, 1H-NMR, and Mass spectral analysis (Saravanan et al., 2010).
Antimicrobial Activities
- Antibacterial and Antifungal Properties : Various derivatives have shown significant antibacterial and antifungal activities. For example, compounds synthesized from 2-hydrazinyl-N-(4-phenylthiazol-2-yl) acetamide demonstrated substantial anti-bacterial and anti-fungal effects, with some compounds exhibiting the highest activities against specific bacterial and fungal strains (Saravanan et al., 2010).
Anticancer Properties
- Evaluation Against Cancer Cell Lines : Certain derivatives of thiazole, similar to the target compound, were evaluated for their antitumor activity. They showed considerable anticancer activity against some cancer cell lines. This highlights the potential of thiazole derivatives in cancer treatment (Yurttaş et al., 2015).
Biological Activity Evaluation
- Anticholinesterase Activities : Some derivatives were synthesized and evaluated for their antimicrobial and anticholinesterase activities, demonstrating significant antifungal activity against specific strains like Candida parapsilosis (Yurttaş et al., 2015).
Optoelectronic Applications
- Optoelectronic Properties : Thiazole-based compounds, closely related to the target compound, were explored for their optoelectronic properties. For instance, thiazole-containing monomers were synthesized and characterized for their application in conducting polymers with notable optical band gaps and switching time (Camurlu & Guven, 2015).
Eigenschaften
IUPAC Name |
2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O3S/c20-19(21,22)29-15-8-6-13(7-9-15)23-16(27)10-14-11-30-18(25-14)26-17(28)24-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,23,27)(H2,24,25,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWWYKGFNZZCQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-phenylureido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



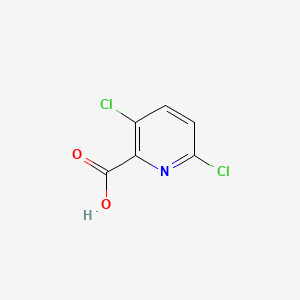
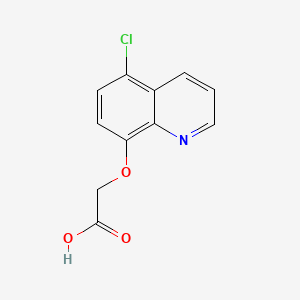
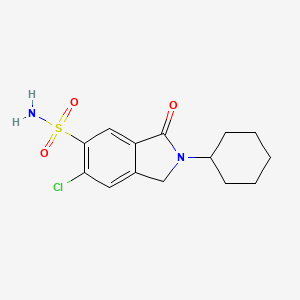

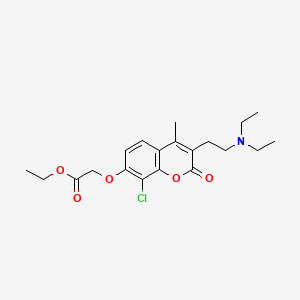
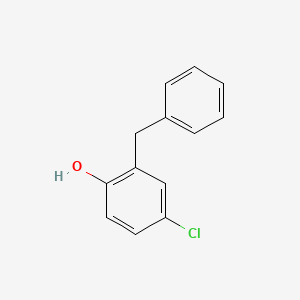
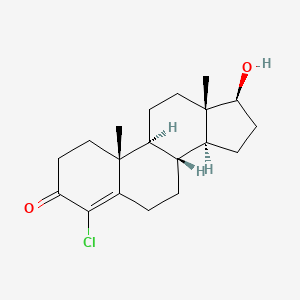
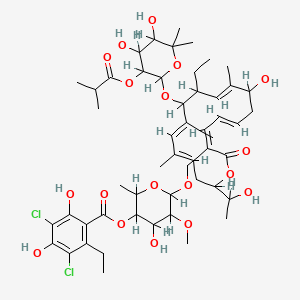
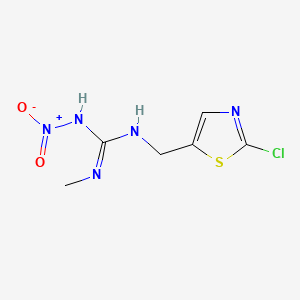
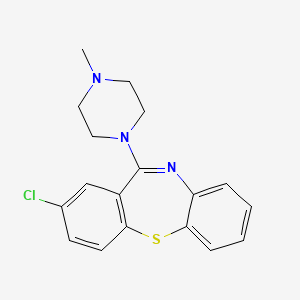
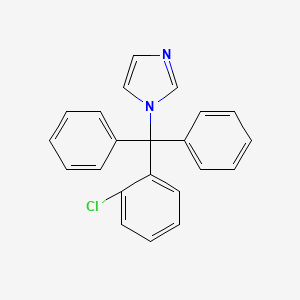
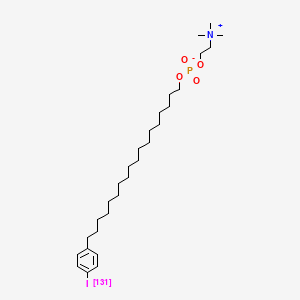
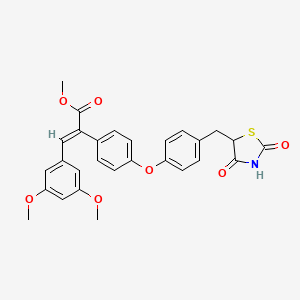
![Ethyl ({4-Oxo-3-[3-(Pyrrolidin-1-Yl)propyl]-3,4-Dihydro[1]benzothieno[3,2-D]pyrimidin-2-Yl}sulfanyl)acetate](/img/structure/B1669259.png)